molecular formula C12H16BrNO4S B486731 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine CAS No. 794548-40-6

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine

Cat. No.: B486731
CAS No.: 794548-40-6
M. Wt: 350.23g/mol
InChI Key: YQYUEWABQKPNHA-UHFFFAOYSA-N
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Description

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is an organic compound with the molecular formula C12H16BrNO4S. It is characterized by the presence of a bromine atom, a methoxy group, and a sulfonyl group attached to a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine typically involves the sulfonylation of morpholine with 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The bromine atom and methoxy group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Bromophenyl methyl sulfone
  • 5-Bromo-2-methoxyphenyl sulfone
  • 4-Methylphenyl sulfone

Comparison: 4-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-9-7-11(17-2)12(8-10(9)13)19(15,16)14-3-5-18-6-4-14/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYUEWABQKPNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCOCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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